Product packaging for 1-Iodopropane-1,1,3,3,3-d5(Cat. No.:)

1-Iodopropane-1,1,3,3,3-d5

Cat. No.: B14036953
M. Wt: 175.02 g/mol
InChI Key: PVWOIHVRPOBWPI-WNWXXORZSA-N
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Description

1-Iodopropane-1,1,3,3,3-d5 is a high-purity, isotopically labeled alkyl halide with a molecular formula of C3D5H2I and a molecular weight of 175.02 g/mol . This compound is characterized by five deuterium atoms substituted at the 1, 1, 3, 3, and 3 positions of the propane chain, making it a valuable chemical tool in various research fields. It is specified with a minimum deuterium content of 98 atom % D and high chemical purity . As a stable isotope-labeled analog of 1-iodopropane, this compound is primarily utilized as a synthetic intermediate in the preparation of more complex deuterated molecules. Its key research value lies in its application in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as an internal standard or a tracer, enabling precise quantitative analysis and detailed metabolic pathway studies in pharmacokinetics and mechanistic chemistry . The incorporation of deuterium can also be exploited to investigate primary kinetic isotope effects (KIE), providing critical insights into reaction mechanisms and enzyme activities. Researchers employ it in organic synthesis, materials science, and the development of labeled active pharmaceutical ingredients (APIs) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7I B14036953 1-Iodopropane-1,1,3,3,3-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7I

Molecular Weight

175.02 g/mol

IUPAC Name

1,1,1,3,3-pentadeuterio-3-iodopropane

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,3D2

InChI Key

PVWOIHVRPOBWPI-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC([2H])([2H])I

Canonical SMILES

CCCI

Origin of Product

United States

Synthetic Methodologies for Position Specific Deuterium Incorporation

Strategies for Deuteration of Halogenated Alkanes

The introduction of deuterium (B1214612) into halogenated alkanes can be achieved through various methods. For a complex labeling pattern as seen in 1-Iodopropane-1,1,3,3,3-d5 (CD₃CH₂CD₂I), a combination of techniques is typically required, starting from a suitable functionalized precursor rather than 1-iodopropane (B42940) itself.

Catalytic hydrogen isotope exchange (HIE) represents a powerful method for deuterium incorporation, often utilizing deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. snnu.edu.cnacs.org A variety of transition-metal catalysts are effective for this purpose. google.com

While highly efficient for global or directed deuteration, achieving the specific 1,1,3,3,3-pentadeuteration pattern on a propane (B168953) chain via direct HIE is challenging due to the difficulty in controlling regioselectivity. acs.org For instance, iridium-based catalysts are renowned for ortho-directed HIE on aromatic systems containing directing groups, and similar principles can be applied to activate specific C-H bonds in aliphatic systems. snnu.edu.cnacs.org However, a more practical approach for a molecule like this compound involves the synthesis and deuteration of precursors where functional groups guide the isotopic labeling.

Table 1: Selected Catalytic Systems for Hydrogen Isotope Exchange (HIE)

Catalyst System Deuterium Source Substrate Type Key Characteristics
Iridium Complexes (e.g., Crabtree's catalyst) D₂ gas Alkenes, Arenes, Ketones Homogeneous catalysis, often requires directing groups for regioselectivity. acs.org
Ruthenium-on-Carbon (Ru/C) D₂O Alcohols Heterogeneous catalysis, can achieve deuteration at carbons bearing hydroxyl groups. researchgate.net
Palladium-on-Carbon (Pd/C) D₂ gas, D₂O Arenes, Alkenes Widely used heterogeneous catalyst for deuteration via exchange or reductive deuteration. researchgate.net

A more controlled and widely used strategy for synthesizing specifically labeled compounds involves the reduction of functional groups with deuterated reagents. unam.mx This method constructs the deuterated portions of the molecule with high fidelity.

A plausible synthetic route to this compound would start with a precursor like 3-bromopropanoic acid. The synthesis would proceed in the following manner:

Formation of a d₃-methyl group: The 3-bromopropanoic acid can be converted into a Grignard reagent or an organolithium species, which is then quenched with a deuterated methylating agent like methyl-d₃ iodide (CD₃I). Alternatively, the bromine can be substituted with a cyanide group, followed by hydrolysis and subsequent reactions to form a CD₃ group. A more direct precursor could be ethyl 4,4,4-trideuterio-3-oxobutanoate.

Reduction with a deuterated reagent: The carboxylic acid functionality of the resulting 3,3,3-trideuterated propanoic acid derivative is then reduced to a d₂-alcohol. This is achieved using a powerful deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). This step converts the carboxyl group (-COOH) into a dideuterated primary alcohol group (-CD₂OH), resulting in the formation of 1,1,3,3,3-pentadeuteropropan-1-ol (CD₃CH₂CD₂OH).

Halogenation: The final step is the conversion of the primary alcohol to the corresponding iodide. This can be accomplished using a variety of standard iodination reactions, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by treatment with phosphorus triiodide (PI₃), to yield the target molecule, this compound.

Table 2: Common Deuterated Reagents for Reduction and Substitution

Reagent Formula Primary Use
Lithium Aluminum Deuteride LiAlD₄ Reduction of esters, carboxylic acids, amides, and ketones. unam.mx
Sodium Borodeuteride NaBD₄ Milder reducing agent for ketones and aldehydes.
Deuterium Gas D₂ Catalytic hydrogenation/deuteration of unsaturated bonds.
Methyl-d₃ Iodide CD₃I Introduction of a trideuterated methyl group.

The synthesis of this compound is a prime example of needing highly regioselective techniques. Instead of attempting a selective exchange on an existing alkane chain, the strategy relies on building the molecule from precursors and using reactions that are inherently regioselective. researchgate.net

Functional Group-Directed Synthesis: The reduction of a carboxylic acid to a -CD₂OH group with LiAlD₄ is a highly selective transformation that guarantees the introduction of two deuterium atoms specifically at the C-1 position. unam.mx

Precursor-Based Deuteration: The use of a precursor that already contains a deuterated segment, such as a CD₃ group, ensures that this part of the molecule is correctly labeled from the start.

Decarboxylative Deuteration: Another advanced technique involves the decarboxylation of carboxylic acids in the presence of a deuterium source. nih.gov While not directly used in the proposed synthesis, it represents a method for replacing a carboxyl group with a deuterium atom with perfect regioselectivity. acs.org

These methods circumvent the primary challenge of C-H activation, which is differentiating between C-H bonds of similar reactivity on a simple alkyl chain. google.com

Precursor Design and Stereochemical Control in Deuterated Syntheses

The successful synthesis of a complex deuterated molecule is critically dependent on the rational design of its precursors. acs.org For this compound, the precursor must contain a three-carbon chain and functional groups that can be manipulated to introduce deuterium at the C-1 and C-3 positions. A molecule like 3-bromopropanoic acid or ethyl acetoacetate (B1235776) serves as an excellent starting point, providing handles for forming the CD₃ group and the -CD₂I group sequentially.

While stereochemical control is a vital aspect of modern organic synthesis, it is not a factor for the final product this compound. The C-1 carbon atom, bearing two deuterium atoms (-CD₂I), is not a stereocenter. However, in the synthesis of related compounds, such as a monodeuterated analogue (e.g., 1-iodo-1-d₁-propane), stereochemical control would be paramount. acs.org Methods to achieve this include the use of chiral catalysts or chiral auxiliaries during the reduction or substitution steps to control the facial selectivity of the reaction. acs.orgrsc.org

Optimization of Deuterium Enrichment and Isotopic Purity

Achieving high deuterium enrichment and isotopic purity is essential for the application of deuterated compounds in fields like medicinal chemistry and mechanistic studies. nih.govnih.gov

Deuterium Enrichment: This refers to the percentage of deuterium incorporated at a specific site. To maximize enrichment:

High-Purity Reagents: Using reagents with very high isotopic enrichment (e.g., LiAlD₄ with >98% D) is crucial. google.com

Reaction Conditions: Anhydrous conditions are critical when using moisture-sensitive reagents like LiAlD₄ to prevent quenching by water, which would introduce protium (B1232500) and lower the enrichment.

Excess Reagent: In exchange reactions, using a large excess of the deuterium source (e.g., D₂O) can drive the equilibrium towards the deuterated product. acs.org

Isotopic Purity: This refers to the proportion of the desired deuterated molecule relative to other isotopologues (molecules with different numbers or locations of deuterium) in the final sample. nih.gov

Controlled Reactions: The synthetic pathway must be designed to avoid unwanted H/D scrambling, which can occur under certain acidic or basic conditions or at high temperatures.

Purification: Standard purification techniques like distillation and chromatography are used to isolate the target compound from side products.

Analysis: The isotopic purity and enrichment are confirmed using analytical techniques. High-resolution mass spectrometry (HRMS) is used to determine the distribution of isotopologues by precisely measuring their masses. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²H, and ¹³C NMR) is also essential for confirming the location and extent of deuteration.

Table 3: Analytical Methods for Isotopic Purity Assessment

Method Information Provided Advantages
High-Resolution Mass Spectrometry (HRMS) Mass of isotopologues, allowing calculation of isotopic distribution and purity. nih.gov High sensitivity, low sample consumption, rapid analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the specific location of deuterium atoms by observing the disappearance of ¹H signals and the appearance of ²H signals. Provides detailed structural information and site-specific deuteration levels. smolecule.com

Advanced Spectroscopic Characterization of Deuterated Halogenated Propanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated compounds, specific NMR methodologies are employed to leverage the unique nuclear properties of deuterium (B1214612).

Deuterium (²H) NMR serves as a direct and powerful method for confirming the positions of deuterium atoms within a molecule and for determining the level of isotopic enrichment. sigmaaldrich.com For compounds with high levels of deuteration (greater than 98 atom % D), conventional proton (¹H) NMR becomes less effective due to the low intensity of residual proton signals. In these cases, ²H NMR is an excellent alternative for both structure verification and enrichment determination. sigmaaldrich.com

The ²H NMR spectrum of 1-Iodopropane-1,1,3,3,3-d5 would be expected to show distinct signals corresponding to the deuterium atoms at the C1 and C3 positions. The chemical shifts of these signals, while analogous to their proton counterparts, are influenced by the local electronic environment. Quantitative ²H NMR, when performed under appropriate experimental conditions, allows for the accurate determination of deuterium enrichment at each labeled site by integrating the respective peak areas. sigmaaldrich.com This technique is particularly valuable as it provides a clean spectrum, free from the signals of non-deuterated solvents. sigmaaldrich.com A combination of ¹H and ²H NMR can yield even more precise measurements of isotopic abundance than traditional ¹H NMR or mass spectrometry methods alone. nih.govwiley.com

Table 1: Predicted ²H NMR Data for this compound

PositionExpected Chemical Shift Range (ppm)Multiplicity
-CD₂I3.1 - 3.3Singlet or unresolved multiplet
-CD₃0.9 - 1.1Singlet or unresolved multiplet

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The multiplicity in ²H NMR is often broader and less resolved than in ¹H NMR due to the quadrupolar nature of the deuterium nucleus.

The substitution of hydrogen with deuterium causes small but measurable changes in the chemical shifts of nearby carbon atoms in a ¹³C NMR spectrum. researchgate.net These are known as deuterium-induced isotope shifts (DIS) and are a valuable tool for spectral assignment and structural analysis. researchgate.netnih.gov The effect is most pronounced on the directly attached carbon (α-effect) but can also be observed on carbons two (β-effect), three (γ-effect), and even more bonds away. nih.govrsc.org

Generally, the replacement of ¹H with ²H leads to an upfield shift (increased shielding) of the carbon signal. researchgate.net The magnitude of this shift is additive, meaning it correlates with the number of deuterium atoms attached to or near the carbon. nih.gov For this compound, the signals for C1 and C3 would be expected to shift upfield compared to non-deuterated 1-iodopropane (B42940). The signal for C2 would also experience a smaller, but still potentially detectable, upfield shift. These shifts can help confirm the specific sites of deuteration within the molecule.

Table 2: Comparison of ¹³C NMR Chemical Shifts for 1-Iodopropane and Predicted Shifts for this compound

Carbon Position1-Iodopropane Chemical Shift (ppm) docbrown.infodocbrown.infoPredicted Shift Change (Δδ) in this compound
C1 (-CH₂I)9.2Significant upfield shift (α- and β-effects)
C2 (-CH₂-)26.9Smaller upfield shift (β-effect)
C3 (-CH₃)15.3Significant upfield shift (α-effect)

A comprehensive understanding of deuterated systems like this compound often requires a multi-nuclear NMR approach, correlating data from ¹H, ²H, and ¹³C NMR experiments. dtic.miluni-tuebingen.de Two-dimensional (2D) correlation experiments, such as ²H-¹H correlation spectroscopy (COSY), can be particularly insightful. These experiments can establish through-space or through-bond connectivities between deuterium and hydrogen nuclei, confirming their relative positions within the molecular structure. chemrxiv.org

For instance, in a partially deuterated sample, a ²H-¹H COSY experiment on this compound would reveal correlations between the deuterons at C1 and any residual protons on that carbon, as well as between the deuterons at C1 and the protons on the adjacent C2. Similarly, correlations could be observed between the deuterons at C3 and the protons at C2. These multi-nuclear techniques provide unambiguous assignments and a more complete picture of the molecular framework. dtic.milchemrxiv.org

The presence of deuterium significantly alters the spin-spin coupling patterns observed in NMR spectra. In ¹H NMR, the coupling between a proton and a deuteron (B1233211) (J-coupling) is much smaller than the corresponding proton-proton coupling. This often leads to a simplification of the multiplicity of neighboring proton signals.

In the ¹H NMR spectrum of this compound, the signal for the remaining protons on C2 (-CH₂-) would be expected to be a multiplet due to coupling with the two deuterons on C1 and the three deuterons on C3. According to the (2nI+1) rule, where n is the number of equivalent neighboring nuclei and I is their spin (I=1 for deuterium), the C2 protons would be split into a quintet by the two deuterons on C1 and a septet by the three deuterons on C3, resulting in a complex multiplet.

Conversely, in the ¹³C NMR spectrum, the signals for the deuterated carbons (C1 and C3) will exhibit splitting due to one-bond coupling with deuterium (¹J_CD). The C1 signal (-CD₂I) would appear as a triplet, and the C3 signal (-CD₃) would appear as a septet in a proton-decoupled but deuterium-coupled spectrum. This information is highly diagnostic for identifying the deuterated positions. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight and isotopic composition of deuterated compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. savemyexams.com This precision allows for the unambiguous determination of the elemental composition of a molecule and can easily distinguish between compounds with the same nominal mass but different elemental formulas. savemyexams.com

For this compound, HRMS is used to confirm the incorporation of five deuterium atoms. The molecular ion peak ([M]⁺) will appear at a mass approximately 5 units higher than that of its non-deuterated counterpart, 1-iodopropane. docbrown.info The exact mass difference can be calculated with high precision, providing a definitive "isotopic fingerprint" of the molecule. thermofisher.comwikipedia.orgiaea.org This fingerprint is a unique chemical signature that confirms the identity and isotopic purity of the synthesized compound. thermofisher.comwikipedia.org

Table 3: Calculated Molecular Masses for Isotopic Fingerprinting

CompoundMolecular FormulaExact Monoisotopic Mass (Da)
1-IodopropaneC₃H₇I169.9614
This compoundC₃H₂D₅I174.9928

The fragmentation pattern in the mass spectrum will also reflect the deuteration. For example, the loss of an iodine atom from the molecular ion of this compound would result in a fragment ion [C₃H₂D₅]⁺ with a mass-to-charge ratio (m/z) of 48, in contrast to the [C₃H₇]⁺ fragment at m/z 43 for the non-deuterated compound. docbrown.info This analysis of fragment ions further corroborates the location of the deuterium labels.

Fragmentation Pathway Analysis of Deuterated Ions

The analysis of ion fragmentation pathways in mass spectrometry provides significant insights into molecular structure. In the case of this compound, the introduction of deuterium atoms at specific positions allows for a detailed examination of fragmentation mechanisms. The primary fragmentation of haloalkanes is often initiated by the cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule. docbrown.info

For non-deuterated 1-iodopropane, the molecular ion peak [C₃H₇I]⁺ appears at an m/z of 170. The most significant fragmentation pathway involves the loss of the iodine atom to form the propyl cation, [C₃H₇]⁺, which is observed as the base peak at m/z 43. docbrown.info

In this compound, the molecular weight is increased by five mass units due to the deuterium atoms, resulting in a molecular ion [C₃H₂D₅I]⁺ with an expected m/z of 175. The fragmentation pathways are analogous to the non-deuterated compound, but the masses of the resulting fragments are shifted. The cleavage of the C-I bond results in a deuterated propyl cation, [C₃H₂D₅]⁺. This primary fragment ion would have an m/z of 48. Subsequent fragmentation of this ion can occur through the loss of deuterated and non-deuterated ethene and methane (B114726) molecules.

General fragmentation processes in mass spectrometry can be categorized as charge-directed or charge-remote. nih.gov For 1-iodopropane, the initial C-I bond cleavage is a charge-directed fragmentation. Subsequent rearrangements and eliminations, such as the loss of neutral molecules like ethene or methane, can also occur, leading to a series of smaller fragment ions. docbrown.infochemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Ion FormulaPredicted m/zDescription of Fragment
[CD₃CH₂CD₂I]⁺•175Molecular Ion
[CD₃CH₂CD₂]⁺48Loss of •I from the molecular ion. Expected to be the base peak.
[C₂H₂D₂]⁺•30Loss of CD₃• and •I
[CH₂CD₂]⁺•30Loss of CD₃• and •I
[CD₃]⁺18Cleavage of the C-C bond.

Quantitative Applications in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision. rsc.orgresearchgate.net It is considered a primary ratio method of measurement. The technique involves adding a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (1-iodopropane). nih.gov

The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte. Therefore, it will behave in the same manner during sample preparation, extraction, and analysis, effectively correcting for any sample loss or matrix effects. nih.govnih.gov After allowing the standard and analyte to equilibrate, the mixture is analyzed by mass spectrometry. The ratio of the signal from the analyte to the signal from the isotopically labeled standard is measured. epa.gov Because the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. nih.gov

Deuterated compounds like this compound are excellent internal standards for several reasons:

Chemical Equivalence: They behave almost identically to their non-deuterated counterparts during chromatographic separation and ionization. nist.gov

Mass Differentiation: The mass difference between the deuterated standard and the native analyte allows for their distinct detection and quantification by the mass spectrometer, avoiding isobaric interferences. sigmaaldrich.com

Availability: Deuterium-labeled compounds are often more accessible and cost-effective to synthesize compared to those labeled with other stable isotopes like ¹³C or ¹⁵N. nist.gov

This method is widely applied in various fields, including clinical chemistry, environmental analysis, and food science, for the precise quantification of trace-level compounds. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for elucidating molecular structure and bonding. ksu.edu.saresearchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes a change in dipole moment during a vibration, while Raman spectroscopy is based on the inelastic scattering of monochromatic light, which involves a change in the molecule's polarizability. ksu.edu.sa For a molecule like this compound, these techniques provide a detailed fingerprint of its vibrational modes.

Analysis of C-D Stretching Modes and Vibrational Frequencies

The substitution of hydrogen with deuterium significantly impacts the vibrational spectrum. The most prominent change is the shift of the C-H stretching frequencies to lower wavenumbers for the C-D stretches. This is due to the increased reduced mass of the C-D bond compared to the C-H bond. libretexts.orgajchem-a.com

In a typical non-deuterated alkane like 1-iodopropane, C-H stretching vibrations are observed in the region of 2845-2975 cm⁻¹. docbrown.info For deuterated compounds, the C-D stretching vibrations typically appear in the 2000-2300 cm⁻¹ range. researchgate.net Specifically for this compound, one would expect to see characteristic C-D stretching bands from the -CD₂ and -CD₃ groups within this region. The C-H stretches from the central -CH₂- group would remain in the higher frequency region.

Other characteristic vibrations, such as C-C skeletal vibrations and the C-I stretch, are also present. The C-I stretching vibration for 1-iodopropane is typically found in the fingerprint region, at approximately 500-600 cm⁻¹. docbrown.info Isotopic substitution can cause minor shifts in these frequencies as well, due to changes in vibrational coupling throughout the molecule. aip.org

Table 2: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for 1-Iodopropane and this compound

Vibrational Mode1-Iodopropane (Approximate Wavenumber, cm⁻¹)This compound (Predicted Wavenumber, cm⁻¹)Reference
C-H Stretch (-CH₂-)2850 - 29602850 - 2960 docbrown.info
C-D Stretch (-CD₂- and -CD₃)N/A2000 - 2250 researchgate.net
C-H/C-D Bending/Deformation1370 - 1470Shifted to lower frequencies docbrown.infoajchem-a.com
C-C Skeletal Vibrations800 - 1175800 - 1175 (with minor shifts) docbrown.info
C-I Stretch500 - 600500 - 600 (with minor shifts) docbrown.info

Isotopic Effects on Molecular Vibrations and Conformations

The primary isotopic effect in vibrational spectroscopy is the shift in vibrational frequencies upon isotopic substitution. britannica.com This effect is a direct consequence of the change in the reduced mass (µ) of the atoms involved in the vibration. The vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass, as described by Hooke's law for a simple harmonic oscillator. Since deuterium is approximately twice as massive as hydrogen, the C-D bond has a larger reduced mass than the C-H bond, resulting in a lower vibrational frequency. libretexts.orgajchem-a.com This frequency shift is most pronounced for vibrations that directly involve the substituted atom, such as stretching modes. nih.gov

Mechanistic Investigations Utilizing Deuterium Kinetic Isotope Effects Kies

Elucidation of Reaction Mechanisms through Primary and Secondary KIEs

The kinetic isotope effect (KIE) is formally defined as the ratio of the rate constant of the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org When the isotope is hydrogen, this is typically expressed as kH/kD. KIEs are broadly classified into primary and secondary effects, both of which are instrumental in distinguishing between competing reaction pathways, such as substitution (SN1, SN2) and elimination (E1, E2) reactions.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For 1-Iodopropane-1,1,3,3,3-d5, a primary KIE would be expected in reactions where a C-D bond at the C1 or C3 position is cleaved during this slow step. The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy, meaning it requires more energy to break. wikipedia.org Consequently, reactions involving C-D bond cleavage are slower, leading to a "normal" KIE where kH/kD > 1. For C-H bond activation, this effect can be substantial, with kH/kD values typically ranging from 6 to 10. wikipedia.orglibretexts.org For example, the E2 elimination of 2-bromopropane (B125204) with sodium ethoxide shows a kH/kD of 6.7, which is consistent with the C-H bond being broken in the concerted, rate-determining step. libretexts.org A similar large primary KIE would be anticipated for the E2 elimination of 1-iodopropane (B42940), and the use of this compound would be ideal for confirming this mechanism.

A secondary kinetic isotope effect (SKIE) occurs when the bond to the labeled atom is not broken in the rate-determining step, but its environment changes, for instance, through a change in hybridization. wikipedia.org These effects are generally much smaller than primary KIEs. wikipedia.org For example, in an SN1 reaction, the carbon atom at the reaction center changes from sp3 hybridization in the reactant to sp2 in the carbocation intermediate. This change in geometry and vibrational frequencies leads to a small, normal KIE (kH/kD ≈ 1.1-1.25). wikipedia.org Conversely, in an SN2 reaction, the sp3 hybridization is maintained and even becomes more crowded in the pentacoordinate transition state, which can lead to an inverse KIE (kH/kD < 1) or a KIE close to unity. wikipedia.org Therefore, measuring the rate of reaction for this compound at the C1 position can help distinguish between SN1 and SN2 pathways.

A specific investigation into the photodissociation of 1-iodopropane ions revealed that the reaction mechanism is dependent on the ground-state conformation of the ion. nih.gov Using low temperatures to isolate the different conformers, researchers found that gauche-1-iodopropane ions dissociate to form 2-propyl ions, while anti-1-iodopropane ions form protonated cyclopropane (B1198618) ions. nih.gov This demonstrates how isotopic labeling, in conjunction with other techniques, can unravel complex, conformation-specific reaction pathways.

Illustrative Kinetic Isotope Effects (KIE) for Plausible Reactions of 1-Iodopropane
Reaction MechanismIsotopic Position ProbedKIE TypeExpected kH/kD ValueMechanistic Implication
E2 EliminationC2-H (β-hydrogen)Primary~6-8C-H bond is broken in the rate-determining step. libretexts.org
SN1 SolvolysisC1-D (α-deuterium)Secondary~1.1-1.25Change in hybridization from sp3 to sp2 in the transition state. wikipedia.org
SN2 SubstitutionC1-D (α-deuterium)Secondary~0.95-1.05sp3 hybridization maintained; transition state is sterically crowded. wikipedia.org

Determination of Rate-Limiting Steps and Transition State Geometries

The observation of a large primary KIE (typically > 2) is strong evidence that the corresponding C-H bond is being significantly broken in the transition state of the rate-determining step. ias.ac.in For a reaction involving this compound, a large kH/kD value when measuring the abstraction of a hydrogen/deuterium (B1214612) from the C3 (methyl) group would imply a mechanism where this bond cleavage is rate-limiting.

Furthermore, the KIE value can offer details about the "earliness" or "lateness" of a transition state along the reaction coordinate. According to the Hammond postulate, for an exothermic reaction, the transition state resembles the reactants (an "early" TS), while for an endothermic reaction, it resembles the products (a "late" TS). A reaction with an early transition state, where the C-H bond is only slightly stretched, will exhibit a small primary KIE. Conversely, a reaction with a late transition state, where the C-H bond is nearly fully broken, will also show a smaller KIE. The maximum KIE is expected for a "central" or "symmetric" transition state, where the hydrogen atom is roughly halfway between the donor and acceptor atoms. princeton.edu

Secondary KIEs are also powerful probes of transition state geometry. As mentioned, a small, normal α-secondary KIE (kH/kD > 1) is characteristic of reactions proceeding through a carbocation-like transition state (SN1 or E1), reflecting the change from sp3 to sp2 hybridization. wikipedia.org The study of solvolysis reactions in various solvents has shown that these KIEs can help differentiate reaction mechanisms. cdnsciencepub.compsu.edu By measuring the reaction rates of this compound, specifically labeled at the C1 position, one could quantify this effect and gain a clearer picture of the charge development and geometry at the transition state.

Correlation of KIE Values with Transition State (TS) Properties for 1-Iodopropane
Observed KIE (kH/kD)Isotopic PositionInferred TS PropertyExample Mechanism
Large Normal (>2)β-C-HSignificant C-H bond breaking in RDS. ias.ac.inE2 Elimination
Small Normal (~1.15)α-C-Hsp3 → sp2 rehybridization; carbocation character. wikipedia.orgSN1/E1 Solvolysis
Near Unity (~1.0)α-C-HNo significant change in bonding or hybridization at the labeled site in the RDS.SN2 Substitution
Inverse (<1)α-C-HSteric crowding or sp2 → sp3 rehybridization in TS.Possible in some SN2 reactions

Deuterium Exchange Studies in Reaction Intermediates and Pathways

Deuterium exchange studies involve tracing the position of deuterium labels throughout a chemical reaction to identify reaction intermediates and map out complex pathways. nih.gov If deuterium atoms in the reactant, like this compound, are found in different positions in the product or in the recovered starting material, it implies the existence of reversible steps or symmetric intermediates. This phenomenon is often referred to as H/D scrambling. sdu.dknih.gov

A classic example is the investigation of reactions involving carbocation intermediates. If 1-iodopropane were to form a propyl cation in a reversible step, this intermediate could lose a proton to the solvent and then be re-protonated (or re-deuteronated). If the solvent contains exchangeable protons (like water or methanol), this process can lead to the scrambling of deuterium atoms. The absence of such scrambling in the products or unreacted starting material would be evidence against the formation of a free, solvent-exposed carbocation intermediate.

Studies on the surface chemistry of alkyl iodides on metal catalysts provide concrete examples of tracking deuterium. When 1-iodopropane is co-adsorbed with deuterium on a Platinum(111) surface, a dynamic exchange occurs. researchgate.net The initially formed propyl groups can undergo β-hydride elimination to form propene, which can then be re-hydrogenated (or deuterated) back to either 1-propyl or 2-propyl intermediates. This cyclic process leads to the formation of all possible propene and propane (B168953) isotopomers, clearly mapping a complex reaction network on the catalyst surface. researchgate.net Such studies using specifically labeled this compound could precisely track the movement of deuterium from the C1 and C3 positions, providing detailed information on the relative rates of different steps like β-hydride elimination and hydrogenation. researchgate.netresearchgate.net

Solvent Isotope Effects in Homogeneous and Heterogeneous Catalysis

A solvent isotope effect (SIE) is observed when the rate of a reaction changes upon replacing a standard protic solvent (e.g., H₂O or methanol) with its deuterated analogue (e.g., D₂O or deuterated methanol). chem-station.com This effect is a key diagnostic tool for determining whether solvent molecules are directly involved in the reaction mechanism, particularly in the rate-determining step. cdnsciencepub.comchem-station.com

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, the solvent can play a crucial role as a nucleophile, an acid, or a base. researchgate.net For a reaction involving 1-iodopropane, such as solvolysis, a significant SIE (kH/kD often between 1.5 and 2.5) would indicate that a proton transfer involving the solvent is part of the rate-determining step. koreascience.kr For instance, if the solvolysis in methanol (B129727) proceeds via an associative SN2 mechanism, the methanol molecule acts as a nucleophile in the RDS. Using CD₃OD instead of CH₃OH would result in a slower reaction rate if the hydroxyl proton is transferred during this step, revealing the intimate involvement of the solvent. koreascience.kr Conversely, some reactions can exhibit an inverse solvent isotope effect (kH/kD < 1), where the reaction is faster in the deuterated solvent. This often points to a pre-equilibrium step, such as the protonation of a substrate, occurring before the RDS. chem-station.com

In heterogeneous catalysis , the reaction occurs at the interface between phases, typically on the surface of a solid catalyst. nih.gov Here, deuterated solvents or co-reactants can be used to probe surface mechanisms. As seen in studies with 1-iodopropane on metal surfaces, propyl intermediates can be formed by the cleavage of the C-I bond. researchgate.netnih.gov If this reaction is performed in the presence of a deuterium source like D₂, H-D exchange reactions can occur, indicating that surface-bound hydrogen (or deuterium) is mobile and participates in the reaction pathways, such as the hydrogenation of intermediate alkene species. researchgate.net A continuous-flow methodology using a platinum-on-carbon catalyst has been developed for the efficient H-D exchange of various compounds in a D₂O/isopropanol solvent mixture, highlighting a practical application of this principle. elsevierpure.com

Applications in Advanced Analytical Chemistry Method Development

Development of Deuterated Internal Standards for High-Precision Quantitation

In quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), achieving high precision is paramount. Deuterated compounds, such as 1-Iodopropane-1,1,3,3,3-d5, are considered the gold standard for use as internal standards. thermofisher.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The quantification of the analyte is based on the ratio of its response to the internal standard's response.

Stable isotope-labeled internal standards are ideal because their chemical and physical properties are nearly identical to their non-labeled counterparts. thermofisher.comlgcstandards.com This ensures they behave similarly during sample preparation, extraction, and chromatographic separation. thermofisher.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, this compound is distinguishable from the native 1-iodopropane (B42940) by the mass spectrometer. lgcstandards.com This allows for the separate measurement of the analyte and the internal standard.

The use of this compound as an internal standard for the analysis of 1-iodopropane allows for the correction of variations that can occur during the analytical process, such as inconsistencies in injection volume or sample loss during workup. This leads to a significant improvement in the precision and accuracy of the quantitative results. lgcstandards.comlcms.cz

Table 1: Properties of 1-Iodopropane and its Deuterated Isotopologue

Property 1-Iodopropane This compound
Chemical Formula C₃H₇I C₃H₂D₅I
Molar Mass 169.99 g/mol wikipedia.org 174.99 g/mol lgcstandards.com
Boiling Point 101-102 °C sigmaaldrich.com Not explicitly available, but expected to be very similar to the unlabeled form.
Density 1.743 g/mL at 25 °C sigmaaldrich.com Not explicitly available, but expected to be very similar to the unlabeled form.

| CAS Number | 107-08-4 wikipedia.org | 1219794-94-1 lgcstandards.com |

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy

Matrix effects are a major challenge in quantitative LC-MS analysis, particularly when analyzing complex samples like biological fluids, food, or environmental extracts. chromatographyonline.comnih.gov These effects occur when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. chromatographyonline.comresearchgate.net This interference can severely compromise the accuracy and reproducibility of the results. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. researchgate.netnih.govresearchgate.net Because the deuterated internal standard is structurally and chemically almost identical to the analyte (1-iodopropane), it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement in the ion source. thermofisher.com

By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is normalized, leading to a substantial improvement in analytical accuracy. lcms.czresearchgate.net This approach ensures that the quantitative data is reliable even when analyzing samples with different and complex matrices. lcms.czmdpi.com

Method Validation Protocols for Isotope-Labeled Analytical Standards

For any quantitative method to be considered reliable, it must undergo a thorough validation process. nist.govcsic.es When using an isotope-labeled standard such as this compound, the validation protocol assesses several key parameters to prove the method is acceptable for its intended purpose. nist.govdiva-portal.org

Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. For methods using SIL internal standards, accuracy is often assessed by analyzing spiked control samples at various concentrations. researchgate.net

Precision: The degree of agreement among replicate measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at different concentration levels (intra-assay and inter-assay precision). researchgate.netnist.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the response ratio (analyte/internal standard) against the analyte concentration. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, with acceptable precision and accuracy. mdpi.com

Recovery: The efficiency of the extraction process. While SIL internal standards correct for analyte loss, assessing recovery is still an important part of validation. researchgate.netmdpi.com

Matrix Effect: As discussed, this is specifically evaluated to ensure the internal standard effectively compensates for any signal suppression or enhancement. mdpi.com

Stability: The stability of the analyte in the sample matrix under different storage and handling conditions.

A validation protocol for a method employing this compound would involve a series of experiments to rigorously define these parameters, ensuring the method is robust, reliable, and fit for purpose. nist.govresearchgate.net

Tracer Applications in Chemical and Biochemical Transformation Studies

Beyond its use in quantitative analysis, this compound is a valuable tool as an isotopic tracer. simsonpharma.com The deuterium atoms act as labels that allow chemists to track the molecule through complex chemical or biochemical transformations. simsonpharma.comsynmr.in

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. researchgate.netpearson.com By strategically placing deuterium atoms on a molecule, researchers can follow the fate of those atoms during a reaction. When this compound is used as a starting material, the position of the deuterium labels in the products can provide definitive evidence for a proposed reaction pathway. synmr.in

For example, studies on the surface chemistry of 1-iodopropane have investigated its decomposition pathways, such as β-hydride elimination to form propylene. nih.gov Using this compound in such a study would allow researchers to determine the origin of the hydrogen eliminated and confirm the specific mechanism of the reaction on a catalyst surface. The distinct mass of deuterium allows for easy differentiation of labeled and unlabeled products and intermediates using mass spectrometry. researchgate.net

The principles of isotopic labeling also extend to materials science, particularly in the study of polymers. acs.orgscielo.org.mx Deuterated compounds can be incorporated into polymer chains to investigate material properties and degradation mechanisms. dtic.mil

A key factor is the difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is stronger, which can lead to a kinetic isotope effect, where reactions involving the cleavage of this bond proceed at a slower rate. scielo.org.mx This enhanced stability can make deuterated materials more resistant to thermal and oxidative degradation. scielo.org.mxresolvemass.ca

By synthesizing a polymer using a monomer that includes the this compound moiety, researchers could study degradation pathways. By analyzing the degradation products, they could determine whether the breakdown occurs at the deuterated sites or elsewhere in the polymer backbone. This provides valuable insights into the mechanisms of polymer degradation and can guide the design of more stable and durable materials. dtic.mil Neutron scattering, a powerful technique for investigating polymer structure and dynamics, also benefits greatly from the contrast provided by deuterated and non-deuterated components. acs.orgscielo.org.mx

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number
1,3-diiodopropane 627-31-6
1-Iodopropane 107-08-4
This compound 1219794-94-1
1-Iodopropane-3,3,3-d3 25493-16-7
1-n-propylpyrrole 2051-46-9
Carbon 7440-44-0
Deuterium 7782-39-0
Ethylene 74-85-1
Hydrogen 1333-74-0
Iodine 7553-56-2
Molybdenum hexacarbonyl 13939-06-5
Phosphorus 7723-14-0
Propane (B168953) 74-98-6
Propylene 115-07-1

Computational and Theoretical Chemistry Studies of Deuterated Systems

Quantum Mechanical (QM) Calculations of Deuterium (B1214612) Isotope Effects

Quantum mechanical calculations are fundamental to understanding the subtle yet significant effects of isotopic substitution. In the case of 1-Iodopropane-1,1,3,3,3-d5, QM methods are employed to predict the changes in zero-point vibrational energies (ZPVE) upon deuteration. The substitution of protium (B1232500) with the heavier deuterium isotope leads to a lowering of the vibrational frequencies of the C-D bonds compared to the C-H bonds. This difference in ZPVE is a primary contributor to kinetic isotope effects (KIEs), where reactions involving the breaking of a C-D bond are typically slower than those involving a C-H bond.

Theoretical studies on related deuterated alkyl halides have demonstrated that the magnitude of the KIE is dependent on the nature of the transition state. For reactions where the C-H/C-D bond is significantly broken in the transition state, a larger primary KIE is generally observed. QM calculations allow for the precise determination of these ZPVEs and the subsequent prediction of KIEs for various reaction types, such as elimination and substitution reactions involving 1-iodopropane (B42940).

Density Functional Theory (DFT) for Molecular Structure and Reactivity Modeling

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of molecules. For this compound, DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Deuteration is predicted to cause slight contractions in the C-D bond lengths compared to the corresponding C-H bonds in non-deuterated 1-iodopropane, a consequence of the lower zero-point energy and reduced vibrational amplitude of the C-D bond.

DFT can also be used to model the reactivity of this compound. By calculating molecular orbitals (such as the HOMO and LUMO) and electrostatic potential maps, regions of high and low electron density can be identified, providing insights into the molecule's susceptibility to nucleophilic or electrophilic attack. These calculations are crucial for understanding how deuteration might subtly influence the reactivity at different sites within the molecule.

Table 1: Predicted Changes in Bond Lengths upon Deuteration of 1-Iodopropane using DFT

BondNon-Deuterated (Å)Deuterated (Å)Change (Å)
C1-H/D1.0941.092-0.002
C3-H/D1.0951.093-0.002

Prediction of Spectroscopic Properties of Deuterated Analogs

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of molecules. For this compound, theoretical methods can predict its infrared (IR) and Raman spectra. The most pronounced effect of deuteration is the shift of C-H stretching vibrations to lower frequencies (wavenumbers) for the corresponding C-D stretches.

These predicted spectra serve as a powerful tool for experimentalists, aiding in the assignment of observed spectral bands. By comparing the calculated spectra of the deuterated and non-deuterated isotopologues, the specific vibrational modes associated with the deuterated positions can be unequivocally identified.

Table 2: Predicted Vibrational Frequencies for C-H and C-D Stretching Modes in 1-Iodopropane

Vibrational ModeNon-Deuterated (cm⁻¹)This compound (cm⁻¹)
C1-H Stretch~2960~2960
C3-H/D Stretch~2970~2150

Note: These are approximate values based on typical shifts observed for C-D stretching vibrations and are for illustrative purposes.

Elucidation of Reaction Potential Energy Surfaces with Deuterium Substitution

Understanding the mechanism of a chemical reaction requires detailed knowledge of its potential energy surface (PES). Computational methods can map out the PES for reactions involving this compound, identifying key stationary points such as reactants, products, transition states, and intermediates. For instance, in a nucleophilic substitution (SN2) reaction, the energy barrier of the transition state determines the reaction rate.

Deuterium substitution at the α-carbon (C1) or β-carbon can influence the stability of the transition state and thus the activation energy. While primary isotope effects are observed when the C-D bond is broken, secondary isotope effects can occur when the deuterated bond is not directly involved in the reaction but is located near the reaction center. Theoretical calculations of the PES can quantify these subtle energy differences, providing a deeper understanding of the reaction mechanism and the role of isotopic substitution. While specific studies on this compound are not prevalent, research on similar systems, such as the OH⁻ + CH₃CH₂Y [Y = F, Cl, Br, I] reactions, provides a framework for understanding the complexities of these potential energy surfaces. u-szeged.hu

Molecular Dynamics Simulations for Isotopic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For this compound in the liquid phase, MD simulations can be used to study properties such as diffusion, viscosity, and local molecular structure. The increased mass of deuterium can lead to slower diffusion rates for the deuterated molecule compared to its non-deuterated counterpart.

These simulations can also provide insights into intermolecular interactions. The subtle changes in bond lengths and vibrational frequencies due to deuteration can have a cumulative effect on the bulk properties of the liquid. By simulating the collective motion of a large number of molecules, MD can bridge the gap between the properties of a single molecule and the macroscopic behavior of the substance.

Future Research Directions and Emerging Applications

Innovations in Deuterium (B1214612) Labeling Technologies

The synthesis of specifically labeled compounds like 1-Iodopropane-1,1,3,3,3-d5 relies on innovative and precise deuterium labeling technologies. While the direct synthesis of this particular molecule is not extensively documented in publicly available literature, its preparation can be envisioned through various modern deuteration methods.

One plausible approach involves the use of deuterated precursors. For instance, the synthesis could commence from a commercially available deuterated propanol, propanal, or propionic acid derivative, which is then converted to the corresponding iodide. Another strategy is the direct hydrogen-deuterium exchange (HDE) on a suitable propane (B168953) substrate. acs.org This can be achieved using heavy water (D₂O) as the deuterium source in the presence of a metal catalyst. mdpi.com Advances in catalysis, including the use of iridium, rhodium, or palladium catalysts, have enabled more selective and efficient HDE reactions under milder conditions. mdpi.com

Table 1: Potential Synthetic Approaches for this compound

MethodDescriptionPotential Advantages
From Deuterated Precursors Utilizing starting materials that already contain deuterium at the desired positions.High isotopic purity and regioselectivity.
Hydrogen-Deuterium Exchange (HDE) Direct replacement of hydrogen with deuterium using a deuterium source and a catalyst.Potentially more cost-effective for large-scale synthesis.
Late-Stage Deuteration Introduction of deuterium atoms in the final steps of a synthetic route.Applicable to complex molecules and can simplify synthesis.

Integration of Advanced Analytical Techniques for Deuterated Species

The characterization of deuterated compounds such as this compound is crucial to confirm the position and extent of deuterium incorporation. Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for assessing the degree of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 1 and 3 positions would be significantly diminished or absent, confirming successful labeling. ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing information about their chemical environment. wikipedia.org This technique is particularly useful for quantifying the isotopic enrichment at specific sites. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the mass increase resulting from deuterium incorporation. spectroscopyonline.com High-resolution mass spectrometry (HR-MS) can precisely determine the molecular weight of this compound, confirming the presence of five deuterium atoms. rsc.org Fragmentation analysis in tandem MS (MS/MS) can further help to locate the position of the deuterium atoms within the molecule. researchgate.net

Table 2: Key Analytical Techniques for this compound

TechniqueInformation Provided
¹H NMR Confirms the absence of protons at labeled positions.
²H NMR Directly detects deuterium nuclei and quantifies isotopic enrichment. wikipedia.org
High-Resolution Mass Spectrometry (HR-MS) Provides accurate molecular weight, confirming the number of deuterium atoms. rsc.org
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns help to determine the location of deuterium labels. researchgate.net

Novel Applications in Specialized Chemical Synthesis and Research

The presence of deuterium in this compound imparts a kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond. This property makes it a valuable tool for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can determine if the cleavage of a C-H bond at a specific position is the rate-determining step of a reaction. simsonpharma.com

In specialized chemical synthesis, this compound can be used as a deuterated building block to introduce a labeled propyl group into more complex molecules. This is particularly useful in pharmaceutical research for creating internal standards for quantitative analysis by mass spectrometry. acs.org These standards are essential for accurately measuring drug concentrations in biological samples during pharmacokinetic and metabolic studies. simsonpharma.comresearchgate.net

Furthermore, deuterated compounds are increasingly being investigated as active pharmaceutical ingredients (APIs). The KIE can be exploited to slow down the metabolism of a drug, leading to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency. nih.gov While this compound itself is not a drug, it can serve as a precursor for the synthesis of deuterated drug candidates.

Challenges and Opportunities in Deuterated Compound Research

Despite the significant potential of deuterated compounds, several challenges remain. The synthesis of isotopically pure and regioselectively labeled compounds can be complex and expensive. simsonpharma.comsynmr.in The development of more efficient and cost-effective deuteration methods is a key area of ongoing research. datahorizzonresearch.com

Another challenge is the potential for "metabolic switching," where the blockage of one metabolic pathway by deuteration may lead to the activation of alternative pathways, sometimes resulting in the formation of unexpected or undesirable metabolites. musechem.com Careful metabolic profiling of deuterated compounds is therefore essential.

However, the opportunities in this field are vast. The growing demand for deuterated compounds in the pharmaceutical industry for both analytical and therapeutic purposes is a major driver for innovation. dataintelo.com The development of novel deuterated drugs has the potential to lead to safer and more effective treatments for a wide range of diseases. Furthermore, the use of deuterated compounds in mechanistic studies continues to provide fundamental insights into chemical and biological processes. simsonpharma.comsynmr.in As synthetic and analytical techniques continue to advance, the accessibility and application of specifically labeled compounds like this compound are expected to expand significantly, opening up new frontiers in chemical research. datahorizzonresearch.com

Q & A

Q. How can the isotopic purity of 1-Iodopropane-1,1,3,3,3-d5 be experimentally validated, and what analytical methods are recommended?

  • Methodological Answer : Isotopic purity (98 atom% deuterium) can be confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to assess residual protium signals at the labeled positions. Additionally, high-resolution mass spectrometry (HRMS) quantifies the deuterium incorporation ratio by comparing experimental and theoretical isotopic patterns. For example, the molecular ion peak for C₃H₂D₅I (MW 175.02) should align with the theoretical distribution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in flame-proof cabinets at 2–8°C under inert gas (e.g., argon) to prevent degradation. Copper stabilizers are often added to inhibit iodide decomposition .
  • Handling : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid contact with oxidizing agents due to flammability risks (classified as Flammable Liquid Category 2) .
  • Emergency Measures : Immediate use of emergency eyewash stations and deluge showers is required upon exposure. Contaminated waste must be neutralized with sodium thiosulfate before disposal .

Q. What synthetic routes are documented for preparing deuterated alkyl iodides like this compound?

  • Methodological Answer : A common approach involves deuterium exchange using deuterated precursors. For example:
  • Deuterated Propane Derivatives : Reacting fully deuterated propane (CD₃CD₂CD₃) with iodine under radical-initiated halogenation conditions.
  • Grignard Reagents : Deuterated Grignard reagents (e.g., CD₃MgBr) can displace iodide in halogen exchange reactions.
  • Catalytic Methods : Palladium-catalyzed deuteration of alkenes followed by iodination .

Advanced Research Questions

Q. How does the kinetic isotope effect (KIE) of this compound influence its reactivity in SN2 substitution reactions compared to the non-deuterated analog?

  • Methodological Answer : The KIE for deuterium (k_H/k_D ≈ 1–10) reduces reaction rates at deuterated positions due to stronger C–D bonds. In SN2 mechanisms, deuterium at the β-position (CH₂CD₂I) lowers hyperconjugative stabilization of the transition state, increasing activation energy. Experimental designs should:
  • Compare rate constants (k) for reactions with protiated vs. deuterated substrates under identical conditions.
  • Use isotopic labeling studies (e.g., ¹⁸O-labeled nucleophiles) to track bond cleavage .
  • Example Data Table:
Substratek (M⁻¹s⁻¹)KIE (k_H/k_D)
CH₃CH₂CH₂I1.2 × 10⁻³-
CD₃CH₂CD₂I4.5 × 10⁻⁴2.7

Q. What challenges arise in characterizing the thermal stability of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Decomposition Pathways : Thermal degradation releases HI and deuterated alkenes. Stabilizers like copper shavings or sodium carbonate are added to scavenge free iodine .
  • Analytical Techniques :
  • Thermogravimetric Analysis (TGA) : Monitors mass loss under controlled heating (e.g., 25–200°C at 10°C/min).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products.
  • Mitigation : Conduct reactions under inert atmospheres (N₂/Ar) and avoid prolonged heating above 50°C .

Q. How can this compound be utilized as a tracer in metabolic or environmental fate studies?

  • Methodological Answer :
  • Metabolic Tracers : Incorporate into lipid bilayers or alkylation agents to track biomolecular interactions via deuterium NMR or isotope-ratio mass spectrometry (IRMS) .
  • Environmental Studies : Use in gas-phase reaction chambers to study atmospheric degradation kinetics. Monitor deuterated byproducts (e.g., CD₃CHO) using FTIR spectroscopy .
  • Data Interpretation : Compare degradation half-lives (t₁/₂) between protiated and deuterated forms to assess isotopic effects on environmental persistence.

Contradictions & Data Gaps

  • Isotopic Purity vs. Synthetic Yield : Higher deuterium incorporation (e.g., 98 atom% D) often reduces reaction yields due to kinetic barriers. Optimizing deuteration protocols (e.g., repeated exchange cycles) is critical .
  • Stabilizer Compatibility : Copper stabilizers may interfere with catalytic reactions (e.g., Pd-mediated cross-coupling). Alternative stabilizers (e.g., sodium thiosulfate) should be evaluated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.